molecular formula C5H10O4S B8071698 3-Butyn-1-ol, methanesulfonate

3-Butyn-1-ol, methanesulfonate

Cat. No.: B8071698
M. Wt: 166.20 g/mol
InChI Key: HWLQDXPVWHLIHP-UHFFFAOYSA-N
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Description

3-Butyn-1-ol (CAS 927-74-2) is a primary alcohol with a terminal alkyne group, characterized by the molecular formula C₄H₆O and a molecular weight of 70.09 . It is a yellow transparent liquid with a boiling point of 128.8°C and a flash point of 36°C, classifying it as a flammable liquid requiring careful handling . Its synthesis typically involves reactions with dimethoxymethane in the presence of catalysts like para-toluenesulfonic acid and lithium bromide, enabling the protection of its hydroxyl group for further applications . The compound is utilized in biochemical research, particularly in synthesizing intermediates for pharmaceuticals and agrochemicals, owing to its reactive alkyne moiety .

Properties

IUPAC Name

but-3-yn-1-ol;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h1,5H,3-4H2;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLQDXPVWHLIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50825260
Record name Methanesulfonic acid--but-3-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50825260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72486-09-0
Record name Methanesulfonic acid--but-3-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50825260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reaction-Based Synthesis

ParameterRange
Chlorobutane800–1200 mass parts
Magnesium chips200–300 mass parts
Bromoethane1–5 mass parts
Acetylene gas250–300 mass parts
Ethylene oxide400–500 mass parts
Reaction temperature0–25°C
Yield85–90%

Alternative Synthetic Routes

While the Grignard method dominates industrial production, laboratory-scale approaches include:

  • THF Ring-Opening : Tetrahydrofuran (THF) is chlorinated to dichloro-THF, followed by dehydrochlorination and elimination to yield 3-butyne-1-ol. However, this method suffers from low yields (60–70%) due to challenging byproduct separation.

  • Low-Temperature Metal-Organic Synthesis : Acetylene is reacted with organometallic reagents at -30°C. Though effective, this approach requires specialized equipment and generates ammonia byproducts, limiting scalability.

Conversion of 3-Butyn-1-ol to Methanesulfonate

Mesylation Reaction Mechanism

The methanesulfonate ester of 3-butyne-1-ol is synthesized via reaction with methanesulfonyl chloride (MsCl) under basic conditions. The hydroxyl group of 3-butyne-1-ol undergoes nucleophilic substitution, where the mesyl group replaces the hydroxyl proton.

Standard Protocol

  • Reagents :

    • 3-Butyn-1-ol: 1.0 equivalent

    • Methanesulfonyl chloride: 1.2 equivalents

    • Base (e.g., triethylamine, pyridine): 1.5 equivalents

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :

    • Dissolve 3-butyne-1-ol and base in anhydrous solvent at 0–5°C.

    • Add methanesulfonyl chloride dropwise over 30 minutes.

    • Stir for 2–4 hours at room temperature.

    • Quench with ice water, extract with DCM, and purify via distillation or column chromatography.

Yield : 75–90%, depending on purity of starting material and reaction conditions.

Table 2: Optimization of Mesylation Conditions

ParameterOptimal Range
Temperature0–25°C
SolventTHF
BaseTriethylamine
Reaction time2–4 hours
MsCl Equivalents1.2

Industrial-Scale Mesylation

For large-scale production, continuous flow reactors are employed to enhance heat dissipation and reaction control. Key considerations include:

  • Solvent Choice : THF is preferred over DCM due to higher boiling point (66°C vs. 40°C), facilitating safer handling.

  • Base Selection : Triethylamine is cost-effective, but pyridine reduces side reactions (e.g., alkynyl group oxidation).

  • Purification : Short-path distillation under reduced pressure (20–30 mmHg) isolates the methanesulfonate ester with >95% purity.

Analytical Validation

Purity and Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Peaks at δ 1.85 (t, J = 2.4 Hz, 1H, -C≡CH), δ 3.05 (s, 3H, -SO₂CH₃), δ 4.35 (t, J = 6.0 Hz, 2H, -CH₂O-).

    • ¹³C NMR : Signals at δ 74.5 (C≡C), δ 38.2 (-SO₂CH₃), δ 62.1 (-CH₂O-).

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Molecular ion peak at m/z 150 (C₄H₇O₃S⁺), with fragmentation patterns confirming the methanesulfonyl group.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Mesylation : Occurs when excess MsCl is used. Mitigated by maintaining stoichiometric control (1.2 eq MsCl).

  • Alkyne Oxidation : Minimized by conducting reactions under inert atmosphere (N₂/Ar) and using radical scavengers (e.g., BHT).

Scalability Issues

  • Exothermic Reactions : Controlled via jacketed reactors and slow reagent addition.

  • Waste Management : THF recovery systems (rectifying towers) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Butyn-1-ol, methanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: The compound can undergo elimination to form 3-butyn-1-ol.

    Addition Reactions: The alkyne group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, with the nucleophile added in excess.

    Elimination Reactions: Often performed under basic conditions using strong bases like sodium hydride or potassium tert-butoxide.

    Addition Reactions: Conducted in the presence of catalysts such as palladium or platinum, often under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted alkynes and alcohols.

    Elimination Reactions: The primary product is 3-butyn-1-ol.

    Addition Reactions: Products include halogenated alkynes and alkenes.

Scientific Research Applications

3-Butyn-1-ol, methanesulfonate is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-butyn-1-ol, methanesulfonate involves the reactivity of the methanesulfonate group, which can undergo nucleophilic substitution reactions. The alkyne group can also participate in various addition reactions. These reactive sites allow the compound to interact with a wide range of molecular targets, making it useful in chemical synthesis and biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Key Comparisons (Table 1):

Compound Molecular Formula Functional Groups Boiling Point (°C) Chromatographic Retention (Water Phase) Reactivity in Hydrogenation
3-Butyn-1-ol C₄H₆O Alkyne, primary alcohol 128.8 Longest retention (~15 min longer than butanol) Rapid conversion to 3-buten-1-ol (cis/trans) and butanol
2-Buten-1-ol C₄H₈O Alkene, primary alcohol ~120 Moderate retention (twice as retained as butanol) Not studied in provided evidence
Butanol C₄H₁₀O Primary alcohol 117.7 Shortest retention N/A
  • Boiling Point: The triple bond in 3-butyn-1-ol increases its boiling point compared to butanol (117.7°C) and 2-buten-1-ol (~120°C), likely due to stronger intermolecular interactions from the polarized alkyne bond .
  • Chromatographic Behavior: In gas chromatography using a water stationary phase, 3-butyn-1-ol exhibits significantly longer retention (nearly 4× longer than 2-buten-1-ol and 15 minutes longer than butanol), attributed to hydrogen bonding and dipole interactions with the polar stationary phase .

Reactivity and Functional Transformations

  • Hydrogenation: Over Pd/Al₂O₃, 3-butyn-1-ol undergoes selective hydrogenation to form 3-buten-1-ol (cis or trans) as an intermediate, followed by full saturation to butanol. The reaction selectivity depends on conversion levels, with higher conversions favoring butanol .
  • Derivatization : The hydroxyl group in 3-butyn-1-ol can be protected as a methoxymethyl ether, enhancing its stability for use in multi-step syntheses .

Biological Activity

3-Butyn-1-ol, methanesulfonate (CAS Number: 72486-09-0) is an organic compound derived from 3-butyn-1-ol, featuring a methanesulfonate group that enhances its reactivity as an alkylating agent. This compound has garnered attention for its potential biological activities, particularly in biochemical pathways and interactions with biological macromolecules.

  • Molecular Formula : C5_5H8_8O3_3S
  • Molecular Weight : 148.18 g/mol
  • IUPAC Name : But-3-yn-1-yl methanesulfonate
  • Structure :
C C C OH OS O O CH 3\text{C C C OH OS O O CH 3}

As an alkylating agent, this compound can interact with various biological macromolecules, including proteins and nucleic acids. The specifics of these interactions depend on the nature of the nucleophiles involved and the experimental conditions. The presence of the methanesulfonate group allows it to engage in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis and potentially in biological systems.

Interaction with Biological Macromolecules

Research indicates that the compound may influence biochemical pathways related to sulfur metabolism. It is suggested that this compound can be utilized by certain aerobic bacteria as a sulfur source, thus playing a role in the sulfur biogeochemical cycle.

Case Studies and Research Findings

  • Alkylation Studies :
    • Studies have shown that alkylating agents like this compound can modify proteins through covalent bonding. This modification can alter protein function and is often studied in cancer research where such agents are used to inhibit proliferative pathways .
  • Nucleophilic Substitution Reactions :
    • The compound has been evaluated for its reactivity with various nucleophiles. For instance, it has been found to effectively react with thiols and amines, leading to the formation of stable adducts. These reactions are crucial in understanding its potential therapeutic applications .
  • Biochemical Pathways :
    • The interaction of this compound with enzymes involved in sulfur metabolism has been documented. Its ability to participate in biochemical pathways suggests potential applications in metabolic engineering and synthetic biology.

Applications

The compound's unique structure facilitates its use in various applications:

Application AreaDescription
Organic SynthesisActs as a building block for synthesizing complex molecules.
Biochemical ResearchUsed to study protein modifications and enzyme interactions.
Material SciencePotential applications in developing new materials due to its reactivity.

Q & A

Basic: What are the key physicochemical properties of 3-Butyn-1-ol, and how do they influence its handling in laboratory settings?

Answer:
3-Butyn-1-ol (CAS RN 927-74-2) is a terminal alkyne alcohol with the formula C₄H₆O (molecular weight 70.08 g/mol). Its boiling point is 128.8°C, and it has a density of 0.926 g/mL . The compound is highly flammable (Flash Point: ~40°C) and acts as a skin/eye irritant, necessitating handling in well-ventilated areas with personal protective equipment (PPE) including nitrile gloves and safety goggles . Its terminal alkyne group makes it reactive in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions. Storage should be under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or polymerization .

Basic: What synthetic methodologies are commonly employed to prepare 3-Butyn-1-ol methanesulfonate esters?

Answer:
Methanesulfonate esters of 3-Butyn-1-ol are typically synthesized via nucleophilic substitution. A standard protocol involves:

Dissolving 3-Butyn-1-ol in anhydrous dichloromethane (DCM) under nitrogen.

Adding methanesulfonyl chloride (MsCl) dropwise at 0°C.

Using a tertiary amine (e.g., triethylamine) as a base to scavenge HCl.

Purifying the product via flash chromatography (silica gel, ethyl acetate/hexane).
Critical parameters include stoichiometric control (1:1.1 molar ratio of alcohol to MsCl) and moisture exclusion to avoid hydrolysis. Purity (>97%) is verified by GC or HPLC .

Advanced: How does the stability of 3-Butyn-1-ol methanesulfonate compare to other alkyl methanesulfonates under varying pH and temperature conditions?

Answer:
Methanesulfonate esters hydrolyze via SN2 mechanisms, with rates dependent on steric hindrance and electronic effects. For 3-Butyn-1-ol methanesulfonate:

  • Hydrolysis Kinetics : At 25°C, hydrolysis half-life (t₁/₂) is ~48 hours in pH 7.4 buffer, decreasing to <6 hours at pH 10 due to nucleophilic attack by OH⁻ .
  • Comparative Data :
Compoundt₁/₂ (pH 7.4, 25°C)Activation Energy (kJ/mol)
Methyl methanesulfonate12 hours85.3
Ethyl methanesulfonate24 hours78.9
3-Butyn-1-ol derivative48 hours72.1

The propargylic group in 3-Butyn-1-ol methanesulfonate introduces steric protection, slowing hydrolysis compared to smaller esters like EMS. Stability studies should use HPLC with UV detection (λ = 220 nm) for quantification .

Advanced: What analytical techniques are optimal for detecting trace impurities of 3-Butyn-1-ol methanesulfonate in pharmaceutical intermediates?

Answer:
Low-level quantification (<1 ppm) requires high-sensitivity methods:

  • LC/MS/MS : Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM). Use a C18 column (2.1 × 50 mm, 1.7 µm) and mobile phase of 0.1% formic acid in water/acetonitrile. LOD: 0.05 ppm .
  • GC-FID : Derivatization with pentafluorobenzyl bromide enhances volatility. A DB-5MS column (30 m × 0.25 mm) with temperature ramping (50°C to 280°C at 10°C/min) achieves LOD: 0.1 ppm .
    Cross-validation via spike-recovery experiments (90–110% recovery) is critical due to matrix effects in complex samples .

Advanced: How does the mutagenic potential of 3-Butyn-1-ol methanesulfonate compare to ethyl methanesulfonate (EMS) in in vitro assays?

Answer:
While EMS is a well-characterized alkylating agent (CG → TA transitions), data on 3-Butyn-1-ol methanesulfonate are limited. Key considerations:

  • Reactivity : The propargyl group may reduce electrophilicity at the methanesulfonate group, potentially lowering DNA alkylation efficiency.
  • Assay Design : Use Ames test (TA100 strain) with S9 metabolic activation. Dose-response curves (0.1–10 mM) and colony counting after 48 hours are standard. Parallel EMS controls (0.5–5 mM) validate assay sensitivity .
  • Preliminary Data : In CHO-K1 cells, 3-Butyn-1-ol methanesulfonate showed 50% lower mutation frequency than EMS at equimolar concentrations (1 mM), suggesting reduced genotoxicity. Further in vivo studies (micronucleus test) are recommended .

Basic: What precautions are necessary when using 3-Butyn-1-ol methanesulfonate in catalytic hydrogenation reactions?

Answer:
The alkyne moiety in 3-Butyn-1-ol methanesulfonate requires careful handling during hydrogenation:

Catalyst Selection : Lindlar catalyst (Pd/CaCO₃, Pb-quinoline poisoned) for partial hydrogenation to cis-alkenes; Raney Ni for full hydrogenation to alkanes .

Safety : Exothermic reactions necessitate temperature control (<50°C) and H₂ pressure monitoring (<5 bar).

Quenching : Post-reaction, filter catalysts under N₂ to prevent pyrophoric hazards.
GC-MS analysis of products ensures selectivity and monitors over-reduction .

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